N-(3-chloro-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
Description
N-(3-Chloro-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a thioacetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and an aromatic phenyl ring bearing chloro and fluoro substituents.
Properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5OS/c1-10-6-11(2)24(23-10)14-7-16(21-9-20-14)26-8-15(25)22-13-5-3-4-12(18)17(13)19/h3-7,9H,8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJLUMAQJACGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article explores the biological activity of this compound by reviewing relevant studies, data tables, and case studies.
- Molecular Formula : C27H32Cl2FN3O4
- Molecular Weight : 552.465 g/mol
- CAS Number : 908027-40-7
The compound exhibits its biological activity primarily through interaction with various molecular targets involved in disease pathways. Notably, the presence of the pyrazole and pyrimidine moieties suggests potential inhibition of kinases and other enzymes critical for cellular signaling and proliferation.
1. Anti-Tubercular Activity
Recent studies have focused on the design and synthesis of compounds similar to this compound for their anti-tubercular properties. A related study reported that several substituted benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating that structural modifications can enhance efficacy against tuberculosis .
2. Anti-Cancer Activity
The compound's potential as an anti-cancer agent has been evaluated through various assays. For instance, derivatives containing pyrazole structures have shown promising results against different cancer cell lines, with IC50 values indicating effective inhibition of cell growth. Some compounds demonstrated significant apoptosis induction in cancer cells, highlighting their therapeutic potential .
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Anti-Cancer | Various cancer cell lines | 0.95 - 49.85 | |
| Kinase Inhibition | Aurora-A kinase | 0.067 |
Case Study 1: Anti-Tubercular Efficacy
In a study aimed at developing new anti-tubercular agents, a series of benzamide derivatives were synthesized and screened for activity against Mycobacterium tuberculosis. The most active compounds were found to have IC90 values ranging from 3.73 to 4.00 μM, demonstrating their potential as effective treatments for tuberculosis .
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of pyrazole-containing compounds on HEK-293 human embryonic kidney cells. The results indicated that these compounds were nontoxic at concentrations effective against cancer cells, suggesting a favorable therapeutic window for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs to highlight key variations in substituents, molecular properties, and inferred biological relevance.
Core Heterocyclic Modifications
- Pyrimidine vs. This modification could alter solubility and target affinity compared to the non-oxidized pyrimidine in the target compound .
- Pyrazole Substituents: The target compound’s 3,5-dimethylpyrazole group contrasts with 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...)acetamide (), which features difluoromethyl groups.
Aromatic Ring Variations
Halogenation Patterns :
The 3-chloro-2-fluorophenyl group in the target compound differs from the 2-(trifluoromethyl)phenyl substituent in 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (). Trifluoromethyl groups are strongly electron-withdrawing, which may influence electronic distribution and binding interactions compared to chloro/fluoro combinations .Benzothiazole vs. Phenyl :
The benzothiazole ring in ’s compound introduces a fused heterocycle, which could enhance π-π stacking interactions in enzymatic pockets compared to simple phenyl groups .
Comparative Data Table
Discussion of Structural Implications
- Bioavailability : The target compound’s molecular weight (~424.9 g/mol) and moderate halogenation suggest favorable oral bioavailability compared to larger analogs like ’s compound (726.2 g/mol), which may face absorption challenges .
- Solubility: The pyrimidinone core in ’s compound, with its polar ketone group, may improve aqueous solubility compared to the non-polar pyrimidine in the target compound .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(3-chloro-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide to maximize yield and purity?
- Answer : The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Key parameters include:
- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent side reactions, as seen in analogous syntheses of chloro-fluorophenyl acetamide derivatives .
- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile are often used to stabilize intermediates .
- Catalysts : Acidic or alkaline conditions (e.g., acetic anhydride, iron powder) for efficient condensation and reduction steps .
- Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., distinguishing fluorophenyl and pyrimidine-thioether groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : Resolve bond lengths/angles in the pyrazole-pyrimidine core, critical for understanding reactivity .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Answer : Perform accelerated stability studies:
- Thermal stability : Store at 40–60°C for 4–8 weeks and analyze degradation products via HPLC .
- Light sensitivity : Expose to UV/visible light and monitor structural changes using FT-IR .
- Humidity testing : Assess hygroscopicity by storing at 75% relative humidity and measuring mass changes .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity (e.g., antimicrobial vs. anticancer) be systematically resolved?
- Answer :
- Orthogonal assays : Use multiple assays (e.g., cell viability, enzyme inhibition) to confirm target specificity. For example, pyrazole-pyrimidine analogs show varied activity depending on substituent electronegativity .
- Structural analysis : Compare X-ray/NMR data with inactive analogs to identify critical functional groups (e.g., 3,5-dimethylpyrazole’s role in binding) .
- Dose-response studies : Establish EC₅₀ values across cell lines to rule out off-target effects .
Q. What strategies are recommended for elucidating the compound’s structure-activity relationships (SAR) in kinase inhibition?
- Answer :
- Analog synthesis : Modify substituents (e.g., replacing 3-chloro-2-fluorophenyl with 4-methoxyphenyl) and compare bioactivity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
- Proteomics : Perform kinome-wide profiling to identify primary targets (e.g., using immobilized compound pulldowns) .
Q. What experimental approaches can mitigate challenges in crystallizing this compound for structural studies?
- Answer :
- Solvent screening : Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) to improve crystal lattice formation .
- Temperature gradients : Slowly cool saturated solutions from 50°C to 4°C to induce nucleation .
- Co-crystallization : Add stabilizing ligands (e.g., ATP analogs for kinase-bound structures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
